4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
Description
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 1473426-21-9) is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine atoms at positions 4 and 6, and a cyano group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. It is commercially available from six suppliers, indicating its industrial relevance . The compound’s reactivity is influenced by the electron-withdrawing cyano group and the bromine substituents, which facilitate further functionalization via cross-coupling reactions or nucleophilic substitutions.
Properties
IUPAC Name |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKJJSFJKWOLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Pyrazolo[1,5-a]pyridine-3-carbonitrile
The most common laboratory method involves electrophilic bromination of pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 25627-89-8) using molecular bromine ($$ \text{Br}_2 $$) in acetic acid. The reaction proceeds via electrophilic aromatic substitution, where bromine targets the 4- and 6-positions of the heterocyclic core due to their electron-rich nature.
Typical Procedure :
- Dissolve pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv) in glacial acetic acid.
- Add bromine (2.2 equiv) dropwise at 0–5°C to minimize side reactions.
- Stir the mixture at room temperature for 12–24 hours.
- Quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Key Parameters :
- Solvent : Acetic acid enhances bromine’s electrophilicity and stabilizes intermediates.
- Temperature : Sub-zero conditions improve regioselectivity but reduce reaction rate.
- Stoichiometry : Excess bromine ensures complete di-substitution.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Bromine Equivalents | 2.2 | Maximizes di-substitution |
| Temperature | 0–25°C | Balances selectivity/speed |
| Reaction Time | 12–24 h | Ensures completion |
Alternative Brominating Agents
To avoid handling hazardous bromine, $$ N $$-bromosuccinimide (NBS) with Lewis acids (e.g., $$ \text{FeBr}_3 $$) has been explored. However, this method yields lower di-brominated product (≤60%) due to competing mono-bromination.
Industrial-Scale Production
Continuous-Flow Bromination
Industrial protocols employ continuous-flow reactors to enhance safety and scalability. A representative process includes:
- Pumping pyrazolo[1,5-a]pyridine-3-carbonitrile and bromine in acetic acid through a tubular reactor at 50°C.
- Maintaining a residence time of 30 minutes.
- In-line quenching and crystallization for direct isolation.
Advantages :
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield 85–90% pure product.
- Column Chromatography : Reserved for high-purity batches (≥99.5%) using silica gel and ethyl acetate/hexane.
Reaction Optimization and Mechanistic Insights
Regioselectivity Control
The 4- and 6-positions are activated for electrophilic attack due to resonance stabilization from the pyridine nitrogen. Computational studies (DFT) confirm a lower activation energy for bromination at these sites compared to the 2-position.
Side Reactions and Mitigation
- Over-Bromination : Excess bromine or prolonged reaction times lead to tri-brominated byproducts. Mitigated by stoichiometric control.
- Oxidation : The cyano group is susceptible to oxidation under acidic conditions. Use of mild acids (e.g., diluted $$ \text{H}2\text{SO}4 $$) minimizes this risk.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
| Method | Specification | Acceptance Criteria |
|---|---|---|
| HPLC (C18) | ≥98% | Single peak at 8.2 min |
| Karl Fischer | ≤0.5% | Moisture content |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Bromination | 70–75 | 98–99 | Moderate |
| Continuous-Flow | 80–85 | 99–99.5 | High |
| NBS Bromination | 55–60 | 95–97 | Low |
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of other heterocyclic compounds, facilitating the development of more complex molecular architectures.
Biology
- Antimicrobial Activity : Research has indicated that 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile exhibits antimicrobial properties against several bacterial strains. In vitro studies suggest it disrupts bacterial cell wall synthesis.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly as a RET kinase inhibitor. RET kinases are implicated in various cancers, including thyroid and neuroendocrine tumors. Studies demonstrate that the compound can inhibit RET kinase activity, leading to reduced proliferation of cancer cells in vitro .
Medicine
- Pharmaceutical Development : Due to its biological activities, this compound is explored as a potential pharmaceutical intermediate for developing new therapeutic agents targeting RET-associated malignancies and other proliferative disorders.
In Vitro Studies
A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (breast) | 12 | Significant growth inhibition |
| A549 (lung) | 15 | Induction of apoptosis |
| K-562 (leukemia) | 10 | Cell cycle arrest |
These results indicate potent anticancer activity across different tumor types.
In Vivo Studies
Animal model studies further confirmed the anticancer efficacy of this compound. Tumor-bearing mice treated with the compound exhibited significant tumor regression compared to control groups. Histopathological analysis revealed reduced tumor cell density and increased markers of apoptosis in treated tissues.
Mechanism of Action
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atoms and cyano group play a crucial role in its reactivity and interactions with biological molecules . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The following analysis compares 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile with structurally related pyrazolo-based compounds, focusing on substituent effects, physical properties, and bioactivity.
Structural Analogues with Bromine and Cyano Substituents
| Compound Name | CAS Number | Substituents | Key Differences |
|---|---|---|---|
| This compound | 1473426-21-9 | Br (4,6), CN (3) | Reference compound |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 | Br (6), OMe (4), CN (3) | Methoxy group enhances electron density |
| 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile | 2068065-05-2 | Br (4), OH (6), CN (3) | Hydroxy group increases polarity |
| 6-Bromo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | - | Br (6), CN (3), pyrimidine core | Pyrimidine vs. pyridine fusion |
Key Observations :
- Electronic Effects : Methoxy (OMe) and hydroxy (OH) substituents alter electron distribution compared to bromine, impacting reactivity. For example, the methoxy group in 1207836-10-9 may stabilize intermediates in cross-coupling reactions .
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 6-Bromo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile) exhibit distinct π-π stacking and hydrogen-bonding capabilities due to the pyrimidine ring’s nitrogen-rich structure .
Physical Properties
Key Observations :
- Melting Points: Amino-substituted derivatives (e.g., compound 4g) exhibit higher melting points (>300°C) due to hydrogen bonding and rigidity .
- Solubility: Hydroxy or amino substituents (e.g., 2068065-05-2) improve solubility in polar solvents, whereas brominated analogs are more lipophilic .
Key Observations :
- Antimicrobial Activity : Aldehyde hydrazone derivatives (e.g., compound 5k) demonstrate superior efficacy against Fusarium graminearum compared to commercial agents, highlighting the role of substituents in bioactivity .
Biological Activity
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core with two bromine substituents and a cyano group, which influence its reactivity and biological interactions. The unique substitution pattern imparts distinct electronic properties that are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, though specific molecular targets remain to be fully elucidated.
Anticancer Activity
The compound has been evaluated for anticancer properties , particularly as a RET kinase inhibitor. RET (rearranged during transfection) kinases are implicated in several types of cancer, including thyroid cancers and some neuroendocrine tumors. Studies have shown that this compound can inhibit RET kinase activity, leading to reduced proliferation of cancer cells in vitro. This suggests its potential as a therapeutic agent in treating RET-associated malignancies .
The exact mechanism by which this compound exerts its biological effects is not completely understood. However, it is hypothesized that the bromine atoms and the cyano group play critical roles in modulating the compound's interactions with biological targets. The compound may engage in nucleophilic substitution reactions with key cellular components or interfere with signaling pathways essential for cell survival and proliferation.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (breast cancer) | 12 | Significant inhibition of growth |
| A549 (lung cancer) | 15 | Induction of apoptosis |
| K-562 (leukemia) | 10 | Cell cycle arrest |
These results indicate that the compound has potent anticancer activity across different tumor types .
Animal Models
In vivo studies using animal models have further confirmed the anticancer efficacy of this compound. Tumor-bearing mice treated with the compound showed significant tumor regression compared to control groups. Histopathological analysis indicated reduced tumor cell density and increased apoptosis markers in treated tissues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer: The compound is typically synthesized via multi-step protocols involving halogenation and cyclization. For example, bromination of pyrazolo[1,5-a]pyridine precursors using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–60°C) in solvents such as DMF or THF can introduce bromine atoms at the 4- and 6-positions . Optimization includes adjusting solvent polarity, reaction time (monitored via TLC), and stoichiometric ratios of brominating agents. Post-synthesis purification via recrystallization (e.g., ethanol/DMF mixtures) enhances purity (>97%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer: Key techniques include:
- IR spectroscopy to confirm nitrile (C≡N stretch ~2200 cm⁻¹) and pyrazole ring vibrations .
- ¹H/¹³C NMR to identify substituent positions (e.g., bromine-induced deshielding at C4/C6) and aromatic proton splitting patterns .
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical m/z) .
- Elemental analysis to verify C, H, N content within ±5% of theoretical values .
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Methodological Answer: Over-bromination or incomplete cyclization are common issues. Mitigation strategies include:
- Using stoichiometric control (e.g., 2.1 eq Br₂ per equivalent of substrate) to avoid polybromination .
- Employing inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Monitoring reaction progress via TLC at 30-minute intervals to halt reactions at optimal conversion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing derivatives under similar conditions?
- Methodological Answer: Contradictions often arise from subtle differences in:
- Reagent purity (e.g., trace moisture in DMF reduces bromination efficiency) .
- Catalyst selection (e.g., Pd(OAc)₂ vs. CuI for cross-coupling steps) .
- Workup protocols (e.g., acid quenching vs. neutral extraction altering byproduct profiles) .
To resolve discrepancies, replicate studies using controlled variables and validate intermediates via HPLC-MS .
Q. What strategies are employed to design pyrazolo[1,5-a]pyridine derivatives with enhanced biological activity?
- Methodological Answer: Strategies include:
- Regioselective functionalization (e.g., substituting Br with amino or aryl groups via Buchwald-Hartwig coupling) to modulate target affinity .
- Pharmacophore hybridization (e.g., appending carboxamide or trifluoromethyl groups) to enhance metabolic stability .
- In silico docking (e.g., using AutoDock Vina) to predict interactions with biological targets like kinases or adenosine receptors .
Q. How does the crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives inform analogue design?
- Methodological Answer: X-ray crystallography (e.g., monoclinic P2₁/c symmetry with unit cell parameters a = 4.98 Å, b = 18.40 Å ) reveals:
- Planarity of the pyrazole ring , critical for π-π stacking in enzyme active sites.
- Halogen bonding potential of Br atoms for targeted protein interactions.
Structural data guides bioisosteric replacements (e.g., Cl for Br to reduce toxicity) .
Q. What methodologies are used to assess the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) replaces Br with aryl groups .
- Nucleophilic aromatic substitution (e.g., with amines in DMSO at 120°C) introduces NH₂ or NHR groups .
Reactivity is quantified via HPLC yield analysis and kinetic studies (monitoring byproduct formation via GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
